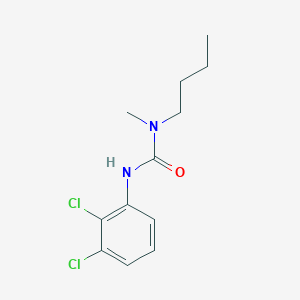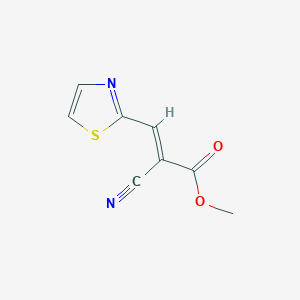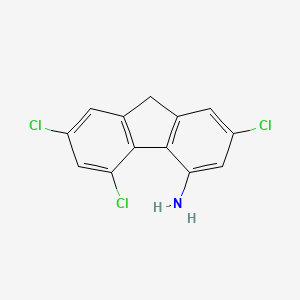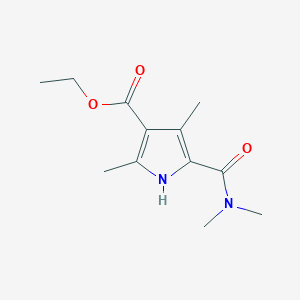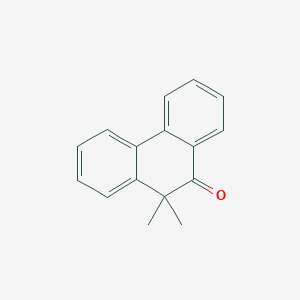
4-Biphenylyltribenzylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Biphenylyltribenzylsilane is an organosilicon compound with the molecular formula C33H30Si It is a unique chemical that features a biphenyl group attached to a tribenzylsilane moiety
Méthodes De Préparation
The synthesis of 4-Biphenylyltribenzylsilane typically involves the reaction of biphenyl with tribenzylsilane under specific conditions. One common method includes the use of a catalyst to facilitate the formation of the desired product. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
4-Biphenylyltribenzylsilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can convert the silane group into a silane hydride.
Applications De Recherche Scientifique
4-Biphenylyltribenzylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its unique structural properties.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism by which 4-Biphenylyltribenzylsilane exerts its effects is primarily through its ability to form stable bonds with other molecules. The silicon atom in the compound can form strong covalent bonds with various organic and inorganic groups, making it a versatile building block in synthetic chemistry. The biphenyl group provides additional stability and rigidity to the molecule, enhancing its overall reactivity and functionality .
Comparaison Avec Des Composés Similaires
4-Biphenylyltribenzylsilane can be compared with other similar organosilicon compounds, such as:
Triphenylsilane: Similar in structure but lacks the biphenyl group, making it less rigid.
Tribenzylsilane: Lacks the biphenyl group, resulting in different reactivity and applications.
Propriétés
Numéro CAS |
18842-18-7 |
|---|---|
Formule moléculaire |
C33H30Si |
Poids moléculaire |
454.7 g/mol |
Nom IUPAC |
tribenzyl-(4-phenylphenyl)silane |
InChI |
InChI=1S/C33H30Si/c1-5-13-28(14-6-1)25-34(26-29-15-7-2-8-16-29,27-30-17-9-3-10-18-30)33-23-21-32(22-24-33)31-19-11-4-12-20-31/h1-24H,25-27H2 |
Clé InChI |
AIUCIQZXURIPCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


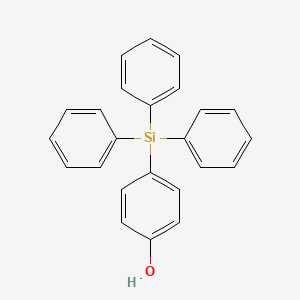
![Carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester](/img/structure/B11949498.png)

